molecular formula C21H32N2O B7048198 N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide

N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide

Cat. No.: B7048198
M. Wt: 328.5 g/mol
InChI Key: FMPANACYSZYUCY-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide is a compound that belongs to the class of azepane derivatives. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a cyclohexylphenyl group attached to the azepane ring, making it structurally unique and potentially interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a multicomponent heterocyclization reaction.

    Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acid chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could act as an inhibitor or activator of a particular enzyme, thereby modulating a biochemical pathway .

Properties

IUPAC Name

N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c24-21(20-7-4-14-22-15-13-20)23-16-12-17-8-10-19(11-9-17)18-5-2-1-3-6-18/h8-11,18,20,22H,1-7,12-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPANACYSZYUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCNC(=O)C3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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